molecular formula C18H20N6O3 B14932688 4-({3-[6-(Propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}amino)benzamide

4-({3-[6-(Propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}amino)benzamide

Cat. No.: B14932688
M. Wt: 368.4 g/mol
InChI Key: QRGHBABVOIPINV-UHFFFAOYSA-N
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Description

4-({3-[6-(Propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}amino)benzamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a pyridazine ring, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[6-(Propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}amino)benzamide typically involves multiple steps. One common method starts with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . The resulting triazolopyridazine intermediate is then subjected to further functionalization to introduce the propanoyl and benzamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-({3-[6-(Propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the triazolopyridazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolopyridazine core, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-({3-[6-(Propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}amino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({3-[6-(Propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}amino)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s triazolopyridazine core allows it to form specific interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-({3-[6-(Propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoyl}amino)benzamide include other triazolopyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the combination of functional groups

Properties

Molecular Formula

C18H20N6O3

Molecular Weight

368.4 g/mol

IUPAC Name

4-[3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoylamino]benzamide

InChI

InChI=1S/C18H20N6O3/c1-11(2)27-17-10-8-15-22-21-14(24(15)23-17)7-9-16(25)20-13-5-3-12(4-6-13)18(19)26/h3-6,8,10-11H,7,9H2,1-2H3,(H2,19,26)(H,20,25)

InChI Key

QRGHBABVOIPINV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=CC=C(C=C3)C(=O)N)C=C1

Origin of Product

United States

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